[4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-ethoxy-4-fluorobenzenesulfonyl chloride under basic conditions to form the piperazine derivative.
Coupling with Furan-2-yl-methanone: The piperazine derivative is then coupled with furan-2-yl-methanone using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both piperazine and furan moieties suggests that it could exhibit a range of biological activities, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Methoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- [4-(3-Ethoxy-4-chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-thiophene-2-yl-methanone
Uniqueness
The uniqueness of [4-(3-Ethoxy-4-fluoro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluoro substituents on the benzene ring enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-2-24-16-12-13(5-6-14(16)18)26(22,23)20-9-7-19(8-10-20)17(21)15-4-3-11-25-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYUQKZUMUVPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.